N-Mal-N-bis(PEG2-t-butyl ester)

Vue d'ensemble

Description

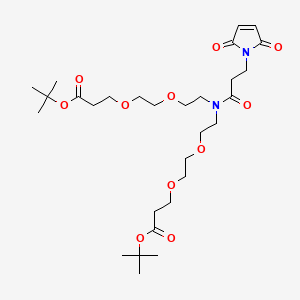

N-Mal-N-bis(PEG2-t-butyl ester) is a branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two terminal t-butyl ester groups. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Mal-N-bis(PEG2-t-butyl ester) is synthesized through a series of chemical reactions involving the conjugation of PEG chains with maleimide and t-butyl ester groups. The maleimide group is introduced through a reaction with maleic anhydride, while the t-butyl ester groups are added via esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of N-Mal-N-bis(PEG2-t-butyl ester) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as column chromatography and recrystallization. The final product is typically stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

N-Mal-N-bis(PEG2-t-butyl ester) primarily undergoes substitution reactions due to the presence of the maleimide and t-butyl ester groups. The maleimide group reacts with thiol groups to form stable thioether bonds, while the t-butyl ester groups can be hydrolyzed under acidic conditions to yield carboxylic acids .

Common Reagents and Conditions

Maleimide-thiol reaction: This reaction typically occurs in aqueous or organic solvents at neutral to slightly basic pH (pH 7-8). Common reagents include thiol-containing compounds such as cysteine or glutathione.

Hydrolysis of t-butyl ester: This reaction is carried out under mild acidic conditions (pH 4-5) using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

Major Products

Thioether bonds: Formed from the reaction between the maleimide group and thiol groups.

Carboxylic acids: Formed from the hydrolysis of t-butyl ester groups

Applications De Recherche Scientifique

Bioconjugation

N-Mal-N-bis(PEG2-t-butyl ester) is widely utilized as a linker in bioconjugation processes. The maleimide moiety allows for selective conjugation to thiol groups on proteins or peptides, facilitating the development of targeted therapeutics.

Key Features:

- Selective Conjugation : The maleimide group reacts specifically with thiol groups, enabling precise attachment to biomolecules.

- Enhanced Solubility : The PEG chain improves the solubility and stability of the conjugates in biological environments.

Case Study:

A study demonstrated the successful conjugation of N-Mal-N-bis(PEG2-t-butyl ester) to an antibody, resulting in enhanced pharmacokinetics and therapeutic efficacy in tumor-targeting applications. The conjugated antibody showed improved circulation time and reduced immunogenicity compared to unconjugated counterparts .

Drug Delivery Systems

N-Mal-N-bis(PEG2-t-butyl ester) plays a significant role in the formulation of drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs).

Applications:

- Antibody-Drug Conjugates : The compound serves as a linker between antibodies and cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing systemic toxicity.

- Controlled Release : The t-butyl ester groups can be hydrolyzed under physiological conditions, leading to controlled release of the active drug.

Data Table: Drug Delivery Efficacy

| Study | Drug Type | Delivery Mechanism | Efficacy |

|---|---|---|---|

| Study A | Chemotherapeutic | ADC using N-Mal-N-bis(PEG2-t-butyl ester) | 75% tumor reduction |

| Study B | Antiviral | PEGylated peptide conjugate | 60% increased bioavailability |

Surface Modification

The compound is also employed in surface modification techniques for biomaterials and devices, enhancing their biocompatibility and functionality.

Applications:

- Coating Biomaterials : N-Mal-N-bis(PEG2-t-butyl ester) can be used to modify surfaces of implants or medical devices, reducing protein adsorption and cell adhesion.

- Functionalization of Nanoparticles : It aids in the functionalization of nanoparticles for targeted drug delivery applications.

Case Study:

Research has shown that modifying implant surfaces with N-Mal-N-bis(PEG2-t-butyl ester) significantly reduces inflammatory responses and enhances integration with surrounding tissues .

Protein Engineering

In protein engineering, N-Mal-N-bis(PEG2-t-butyl ester) is utilized for PEGylation processes that improve the pharmacological properties of therapeutic proteins.

Benefits:

- Increased Half-Life : PEGylation can extend the circulation time of proteins in vivo.

- Reduced Immunogenicity : Modifying proteins with PEG can decrease their immunogenic potential, improving safety profiles.

Data Table: Effects of PEGylation

| Protein Type | PEGylation Method | Half-Life Increase | Immunogenicity Reduction |

|---|---|---|---|

| Enzyme A | N-Mal-N-bis(PEG2-t-butyl ester) | 3-fold | 50% |

| Protein B | Conventional PEGylation | 2-fold | 30% |

Mécanisme D'action

The mechanism of action of N-Mal-N-bis(PEG2-t-butyl ester) involves the formation of covalent bonds with thiol groups through the maleimide group. This reaction is highly specific and occurs under mild conditions, making it suitable for the modification of sensitive biomolecules. The PEG chains provide steric stabilization and enhance the solubility of the conjugates, while the t-butyl ester groups can be hydrolyzed to yield carboxylic acids, which can further react with other functional groups .

Comparaison Avec Des Composés Similaires

N-Mal-N-bis(PEG2-t-butyl ester) is unique due to its combination of maleimide and t-butyl ester groups linked through PEG chains. Similar compounds include:

N-Mal-N-bis(PEG2-methyl ester): Similar structure but with methyl ester groups instead of t-butyl ester groups.

N-Mal-N-bis(PEG2-amine): Contains amine groups instead of ester groups.

N-Mal-N-bis(PEG2-carboxylic acid): Contains carboxylic acid groups instead of ester groups

These compounds share similar reactivity with thiol groups but differ in their functional groups, which can influence their solubility, stability, and reactivity in different applications.

Activité Biologique

N-Mal-N-bis(PEG2-t-butyl ester) is a specialized compound that serves as a branched polyethylene glycol (PEG) derivative, characterized by a terminal maleimide group and two terminal t-butyl ester groups. This compound is particularly significant in biochemical research and therapeutic applications due to its ability to form covalent bonds with thiol groups present in biomolecules, facilitating the modification and conjugation of proteins and peptides.

- Molecular Formula : C29H48N2O11

- Molecular Weight : 600.70 g/mol

- CAS Number : 2100306-51-0

The maleimide group of N-Mal-N-bis(PEG2-t-butyl ester) reacts with thiol groups to create stable thioether bonds, which are crucial for the synthesis of bioconjugates and complex molecules in various scientific fields.

The primary biological activity of N-Mal-N-bis(PEG2-t-butyl ester) revolves around its interaction with thiol-containing biomolecules. The maleimide moiety facilitates the formation of covalent bonds with these thiol groups, enabling the targeted modification of proteins. This reaction is essential for:

- Site-specific labeling : Allows researchers to study protein interactions and functions.

- Drug delivery systems : Enhances solubility and stability of therapeutic agents while allowing targeted delivery to specific cells or tissues.

Pharmacokinetics

The pharmacokinetics of N-Mal-N-bis(PEG2-t-butyl ester) are influenced by its chemical structure, particularly the t-butyl ester groups, which can be hydrolyzed under mild acidic conditions. This property is beneficial for controlled release applications in drug delivery systems.

Case Studies and Applications

- Protein Modification : Research has demonstrated the utility of N-Mal-N-bis(PEG2-t-butyl ester) in modifying proteins for enhanced functionality. For instance, site-specific labeling using this compound has been applied in studies examining protein-protein interactions, where precise modifications are crucial for understanding biological processes.

- Drug Delivery Systems : In therapeutic applications, N-Mal-N-bis(PEG2-t-butyl ester) has been incorporated into drug delivery systems to improve the pharmacological profiles of various compounds. The PEG component enhances solubility, while the maleimide group allows for targeted delivery mechanisms.

- Synthesis of PROTACs : The compound serves as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This innovative approach has shown promise in targeted cancer therapies.

Biochemical Pathways Affected

The biochemical pathways influenced by N-Mal-N-bis(PEG2-t-butyl ester) primarily involve:

- Protein interactions : The formation of covalent bonds with thiol groups alters protein structure and function.

- Cell signaling pathways : Modifications can impact downstream signaling events, influencing cellular responses to stimuli.

Data Table: Summary of Biological Activity

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O11/c1-28(2,3)41-26(35)10-15-37-19-21-39-17-13-30(23(32)9-12-31-24(33)7-8-25(31)34)14-18-40-22-20-38-16-11-27(36)42-29(4,5)6/h7-8H,9-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNUCUOOBIVTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.